molecular formula C18H16Cl2N6O3 B2634192 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396849-16-3

2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2634192
CAS No.: 1396849-16-3
M. Wt: 435.27
InChI Key: YTJSJRPCUYQDQH-UHFFFAOYSA-N
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Description

This compound features a tetrazole core (2H-tetrazole) substituted at position 5 with a carboxamide group (N,N-dimethyl) and at position 2 with a phenyl ring bearing a 2-(2,4-dichlorophenoxy)acetamido moiety. The N,N-dimethyl carboxamide likely improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6O3/c1-25(2)18(28)17-22-24-26(23-17)13-6-4-12(5-7-13)21-16(27)10-29-15-8-3-11(19)9-14(15)20/h3-9H,10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSJRPCUYQDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents like phosphorus pentachloride . This acyl chloride is reacted with an amine to form the acetamido intermediate. The final step involves the cyclization of this intermediate with sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. A study published in Pharmaceutical Chemistry indicated that compounds similar to the one demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the 2,4-dichlorophenoxy group enhances the lipophilicity of the molecule, potentially increasing its efficacy.

Anti-Inflammatory Properties

Tetrazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies have shown that certain tetrazole compounds can inhibit inflammatory responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The compound could be evaluated for similar activities due to its structural resemblance to other effective tetrazole-based anti-inflammatories.

Case Study: Synthesis and Evaluation

A recent study synthesized several new tetrazole-acetamide derivatives and assessed their biological activities. Among these derivatives, some showed promising results in terms of antimicrobial and anti-inflammatory effects . The synthesis involved an N-alkylation reaction followed by biological evaluation, which could be a potential pathway for exploring the compound's applications.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications on the phenyl ring or the tetrazole moiety can significantly impact biological activity. For example, substituents that enhance electron-withdrawing properties tend to improve antimicrobial efficacy . Future research could focus on optimizing the structure of this compound to enhance its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can also interact with various biological pathways, modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Name Core Structure Substituents/Modifications Molecular Weight* Biological Activity/Application Synthesis Method Reference
Target Compound Tetrazole 2-(2,4-Dichlorophenoxy)acetamido-phenyl; N,N-dimethyl carboxamide ~481.3 g/mol Potential agrochemical/pharmaceutical Amide coupling (TBTU or similar reagents) -
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide Indole 4-Chlorophenoxy; indole-2-carboxamide ~424.9 g/mol Antifungal/antibacterial (hypothetical) TBTU-mediated coupling
N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)pyrimidinyl]amino]thiazole-5-carboxamide Thiazole Thiazole core; chloro-methylphenyl; hydroxyethylpiperazine pyrimidine ~529.0 g/mol Anticancer (Dasatinib intermediate) Sulfur-directed lithiation
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Imidazole 4-Chlorophenyl; di-o-tolyl ~363.9 g/mol Not specified (imidazole scaffold) Deep eutectic solvent synthesis
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Thiadiazole Thioxo group; phenyl carboxamide ~237.3 g/mol 50 µg/mL inhibition (unspecified target) KOH/CS₂-mediated cyclization

*Molecular weights estimated based on structural formulas.

Key Research Findings

Thiazole derivatives (e.g., Dasatinib intermediates) exhibit anticancer activity due to kinase inhibition, highlighting the importance of heterocycle choice in target engagement . Thiadiazole analogs showed 50% inhibition at 50 µg/mL in unspecified assays, implying that tetrazole derivatives may require lower concentrations for similar efficacy .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs TBTU-mediated amide coupling , similar to ’s indole derivative . This method offers high yields but requires precise temperature control.
  • Thiazole derivatives () use sulfur-directed lithiation, which is less applicable to tetrazoles due to differing electronic profiles .

Electronic and Steric Effects: The tetrazole core has higher nitrogen content than indole or thiazole, enhancing dipole interactions and metabolic resistance.

Solubility and Pharmacokinetics: The N,N-dimethyl carboxamide group in the target compound increases solubility compared to non-alkylated analogs (e.g., ’s thiadiazole) .

Limitations and Contradictions

  • focuses on agrochemicals, while discusses pharmaceuticals, complicating direct bioactivity comparisons.
  • Lack of explicit bioactivity data for the target compound necessitates caution in extrapolating results from structural analogs.

Biological Activity

The compound 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a synthetic organic molecule that has drawn attention in pharmacological research due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H18Cl2N4O3
  • Molecular Weight : 393.26 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing promising results.

Cell Line IC50 (µM) Reference
A54915.73
MCF-727.66

The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial effects against a range of pathogens. Studies have shown that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The presence of the tetrazole ring is crucial for interacting with enzymes involved in cell proliferation.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, leading to reduced cell division in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : This compound increases ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a study involving A549 cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase-3 activation .
  • Combination Therapy : Research indicates that when combined with conventional chemotherapeutics like doxorubicin, the compound enhances the overall cytotoxic effect on resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : Begin with condensation reactions using substituted benzaldehydes or phenyl isocyanides under reflux conditions (ethanol or acetonitrile as solvents). Monitor temperature (90–100°C) and reaction time (4–6 hours) to avoid side products. Purification via column chromatography (eluent: dichloromethane/ethyl acetate mixtures) improves yield .
  • Key Variables : Solvent polarity, stoichiometry of reactants (e.g., 1:1 molar ratio of dichlorophenoxy acetamide to tetrazole intermediates), and acid catalysts (e.g., glacial acetic acid) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Tools :

  • X-ray crystallography for absolute configuration determination (CCDC deposition recommended) .
  • FT-IR to confirm functional groups (amide C=O stretch ~1650 cm⁻¹, tetrazole ring ~1450 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve methyl groups (N,N-dimethyl) and aromatic protons (2,4-dichlorophenoxy substituents) .
    • Supplementary Data : High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use phosphate buffers (pH 3–9) to identify hydrolysis-prone sites (e.g., acetamide or tetrazole linkages) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Approach :

  • Dose-Response Analysis : Test across multiple concentrations (nM–μM) to distinguish selective vs. non-selective effects .
  • Metabolite Screening : Use LC-MS to identify active metabolites interfering with assays (e.g., demethylation of N,N-dimethyl groups) .
  • Cell-Line Specificity : Compare activity in prokaryotic (bacterial) vs. eukaryotic (mammalian) models to isolate target pathways .

Q. What computational strategies can predict interactions between this compound and biological targets (e.g., enzymes)?

  • Workflow :

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-1/2 for anti-inflammatory activity) .

Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites (e.g., tetrazole ring’s electron-deficient regions) .

MD Simulations : Simulate ligand-protein binding stability over 100 ns to validate docking results .

Q. How can structural modifications enhance solubility without compromising bioactivity?

  • Design Principles :

  • Introduce polar substituents (e.g., –OH, –SO₃H) on the phenyl ring while retaining the dichlorophenoxy group for target affinity .
  • Replace N,N-dimethyl with morpholine or piperazine to improve aqueous solubility .
    • Validation : LogP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) .

Q. What experimental controls are critical when studying this compound’s mechanism of action?

  • Essential Controls :

  • Negative Controls : Use structurally similar but inactive analogs (e.g., tetrazole ring replaced with triazole) to confirm specificity .
  • Enzyme Inhibition Assays : Include known inhibitors (e.g., indomethacin for COX-1/2) to benchmark activity .
  • ROS Scavengers : Add antioxidants (e.g., ascorbic acid) to rule out nonspecific oxidative effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Root Causes :

  • Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
  • Impurity Interference : Re-evaluate compound purity (≥98% by HPLC) and confirm identity via ¹H NMR .
    • Resolution : Perform side-by-side comparisons using identical cell lines and assay conditions .

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